molecular formula C3H3N3O2 B188897 1-Nitropyrazole CAS No. 7119-95-1

1-Nitropyrazole

Cat. No. B188897
CAS RN: 7119-95-1
M. Wt: 113.08 g/mol
InChI Key: TYNVOQYGXDUHRX-UHFFFAOYSA-N
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Description

1-Nitropyrazole is a chemical compound with the molecular formula C3H3N3O2 . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of 1-Nitropyrazole and its derivatives has been a topic of interest in recent years . A variety of methods have been developed, including the reaction of 3-nitropyrazole or 4-nitropyrazole with 40% formaldehyde solution . The synthesis process is aimed at improving reaction efficiency, shortening reaction steps, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds .


Molecular Structure Analysis

The molecular structure of 1-Nitropyrazole has been studied using various techniques . The five-membered ring of 1-nitropyrazole remains planar in unsubstituted pyrazole, while the nitro group is located in the plane of the ring . The N1–NO2 bond is longer than that of dinitramides O2N–N–NO2 .


Chemical Reactions Analysis

The chemical reactions of 1-Nitropyrazole are not well-documented in the literature. More research is needed in this area .


Physical And Chemical Properties Analysis

1-Nitropyrazole has a density of 1.6±0.1 g/cm3, a boiling point of 269.3±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 26.5±0.5 cm3, and a polar surface area of 64 Å2 .

Scientific Research Applications

1-Nitropyrazole and its derivatives have high heat of formation, good thermal stability, and detonation performances, which have broad application prospects in the field of energetic materials .

  • Methods of Application or Experimental Procedures : The synthesis of nitropyrazole compounds involves exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, and improving reaction efficiency . The goal is to realize high-quality, large-scale, and stable preparation of nitropyrazole compounds . Further research is being done to explore green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .

  • Results or Outcomes : The research on nitropyrazole and its derivatives has led to the development of potential candidates for castable explosives and novel insensitive high-energy materials . Research is also being conducted on their volume shrinkage characteristics and safety properties after melting and solidification . The aim is to comprehensively evaluate the feasibility of their application in fused cast explosives and to further expand their application research in high energy insensitive explosives .

Safety And Hazards

1-Nitropyrazole is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Future research directions include exploring and finding new synthetic routes, optimizing technological conditions, shortening reaction steps, improving reaction efficiency, and realizing high-quality, large-scale, and stable preparation of nitropyrazole compounds . There is also interest in further exploring the green environmental protection and recyclable high-efficiency rearrangement reagents, extraction agents, and recrystallization media .

properties

IUPAC Name

1-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-6(8)5-3-1-2-4-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNVOQYGXDUHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221391
Record name 1H-Pyrazole, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitropyrazole

CAS RN

7119-95-1
Record name 1H-Pyrazole, 1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007119951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitropyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
EN Rao, P Ravi, SP Tewari, SV Rao - Journal of Molecular Structure, 2013 - Elsevier
… 1-Nitropyrazole (1 g) was slowly added to a round-bottomed flask containing H 2 SO 4 (98%, 5 mL) and stirred for 20 h at room temperature. The reaction mixture was slowly transferred …
Number of citations: 20 www.sciencedirect.com
B Yuan, Z Yu, ER Bernstein - The Journal of chemical physics, 2014 - pubs.aip.org
… Similar orbitals are employed to describe the states of 1-nitropyrazole. (b) Orbitals used in … Similar orbitals are employed to describe the states of 1-nitropyrazole. (b) Orbitals used in the …
Number of citations: 17 pubs.aip.org
W Zhang, T Li, H Xu, X Jiang, J Yang… - International Journal of …, 2022 - Wiley Online Library
… Herein, we investigated the isomerization mechanism of the transformation of 1-nitropyrazole into 2H-3-Nitropyrazole which was also discovered from the synthesis of DNP. Density …
Number of citations: 0 onlinelibrary.wiley.com
JWAM Janssen, CL Habraken… - The Journal of Organic …, 1976 - ACS Publications
… In order to learn aboutsubstituent effects, activation parameters were determined for the isomerization of the parent 1-nitropyrazole la, and for the 3-phenyl (Id) and 3-nitro derivative (If), …
Number of citations: 61 pubs.acs.org
J Janssen, HJ Koeners, CG Kruse… - The Journal of Organic …, 1973 - ACS Publications
… obtained in this way from the rearrangement of 1-nitropyrazole in benzonitrile (see … Thus, 4-methyl- and 4-ethyl- 1-nitropyrazole (lg and lh) led to 4-methyl-3(5)-nitropyrazole (2g…
Number of citations: 217 pubs.acs.org
P Ravi, AA Vargeese, SP Tewari - Thermochimica acta, 2012 - Elsevier
The thermal decomposition kinetics of pyrazole, N-nitropyrazole, 3-nitropyrazole and 4-nitropyrazole using TG–DTA technique under nitrogen atmosphere has been investigated. …
Number of citations: 29 www.sciencedirect.com
BI Ugrak, VS Bogdanov, SA Shevelev… - Russian Chemical …, 1993 - Springer
… the nitro group in 1-nitropyrazole is similar to that in N(1)- and N(2)labeled 1-nitropyrazole, -… (X-ray data 9) and by the ability of 1-nitropyrazole to act as an electrophilic nitrating agent for …
Number of citations: 5 link.springer.com
AI Vokin, TN Komarova, LI Larina, VA Lopyrev - Russian chemical bulletin, 1997 - Springer
… 3(5)-Nitropyrazole was synthesized from 1 -nitropyrazole, xl which was obtained by the nitration of pyrazole, t2 4-Nitropyrazole was synthesized by two methods: nitration of pyrazolelZ …
Number of citations: 4 link.springer.com
CL Habraken, EK Poels - The Journal of Organic Chemistry, 1977 - ACS Publications
6-Acetamido-3-carboxy-5-oxo-4, 5-dihydro-l, 2-dithiolo-[4, 3-b] pyrrole (lib). A solution of KOH (25 mg, 0.45 mmol) in methanol (0.5 mL) was added to the ester 11a (8.7 mg, 0.032 mmol) …
Number of citations: 46 pubs.acs.org
S Blanco, JC López, JL Alonso, O Mó, M Yáñez… - Journal of Molecular …, 1995 - Elsevier
The microwave (MW) spectrum of 1-nitropyrazole obtained at room temperature is presented… Both experimental and theoretical results indicate that 1-nitropyrazole is a planar molecule. …
Number of citations: 2 www.sciencedirect.com

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